Longispinogenin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Longispinogenin involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the triterpenoid skeleton followed by functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve the extraction of the compound from natural sources, such as Calendula officinalis flowers, followed by purification processes. Alternatively, large-scale chemical synthesis methods can be employed, utilizing optimized reaction conditions to produce the compound in significant quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Longispinogenin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives with altered functional groups.

Reduction: Reduction reactions can modify the compound’s structure, potentially enhancing its biological activity.

Substitution: Substitution reactions can introduce new functional groups, leading to the formation of novel derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may exhibit different physical, chemical, and biological properties compared to the parent compound.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Longispinogenin exhibits several biological activities that make it a candidate for pharmaceutical development. Notable activities include:

- Anti-Amyloid Activity : Research has indicated that this compound possesses inhibitory effects on amyloid beta aggregation, which is crucial in the context of Alzheimer's disease. In a study, it was shown that saponins derived from Stenocereus pruinosus, including this compound, significantly inhibited BACE1 activity and amyloid beta aggregation, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antioxidant Properties : this compound has been linked to antioxidant activities that can protect cells from oxidative stress. This property is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which can be beneficial in treating inflammatory diseases and conditions such as atopic dermatitis. Its role in modulating immune responses highlights its potential in integrative medicine approaches .

Neuroprotective Effects

This compound's ability to inhibit amyloid beta aggregation positions it as a candidate for developing neuroprotective agents aimed at treating Alzheimer's disease. The mechanism involves the modulation of pathways associated with neurodegeneration, making it a focus of ongoing research.

Dermatological Applications

The anti-inflammatory properties of this compound suggest its use in dermatological treatments, particularly for conditions like atopic dermatitis. Integrating traditional herbal medicine with modern pharmacology could enhance treatment efficacy and patient outcomes .

Alzheimer's Disease Research

A study published in Molecules highlighted the effectiveness of this compound in inhibiting amyloid beta aggregation. The research involved evaluating various saponins isolated from Stenocereus pruinosus, where this compound displayed significant inhibition rates against amyloid beta aggregation, thus supporting its potential as a therapeutic agent for Alzheimer's disease .

Inflammatory Skin Conditions

Clinical observations have indicated that compounds containing this compound may improve symptoms of inflammatory skin conditions like atopic dermatitis when used alongside conventional treatments. A systematic review emphasized the benefits of traditional Chinese herbal medicines, including those containing this compound, in managing such conditions effectively .

Data Table: Summary of Biological Activities and Applications

Wirkmechanismus

The mechanism of action of Longispinogenin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating various signaling pathways, including those involved in inflammation and cell proliferation. It may interact with enzymes, receptors, and other proteins to exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Longispinogenin include other triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid. These compounds share a similar triterpenoid skeleton but differ in their functional groups and specific biological activities.

Uniqueness

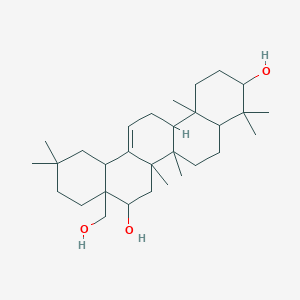

This compound is unique due to its specific structure and the presence of hydroxyl groups at particular positions on the triterpenoid skeleton. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Eigenschaften

CAS-Nummer |

465-94-1 |

|---|---|

Molekularformel |

C30H50O3 |

Molekulargewicht |

458.7 g/mol |

IUPAC-Name |

8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol |

InChI |

InChI=1S/C30H50O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8,20-24,31-33H,9-18H2,1-7H3 |

InChI-Schlüssel |

YHGVYECWZWIVJC-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)C |

Isomerische SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC(CC5)(C)C)CO)O)C)C)(C)C)O |

Kanonische SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)CO)C |

Aussehen |

Solid powder |

melting_point |

247 - 249 °C |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Longispinogenin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.